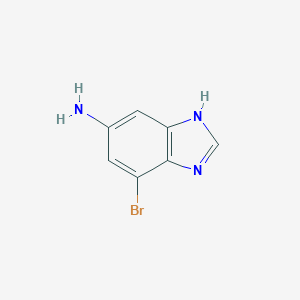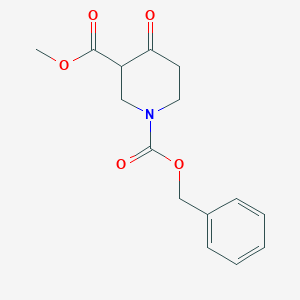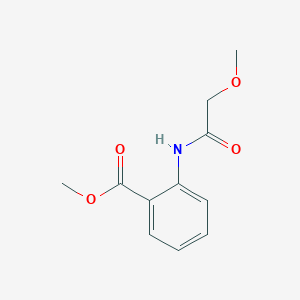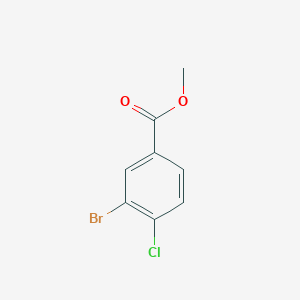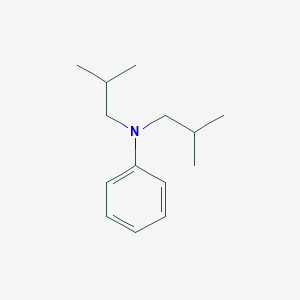
N,N-bis(2-methylpropyl)aniline
描述
N,N-bis(2-methylpropyl)aniline, also known as diisobutylaniline, is a tertiary amine with the chemical formula C14H23N. This compound is characterized by the presence of two 2-methylpropyl groups attached to the nitrogen atom of an aniline ring. It is a colorless to pale yellow liquid with a distinct amine odor. This compound is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: N,N-bis(2-methylpropyl)aniline can be synthesized through the alkylation of aniline with 2-methylpropyl halides. The reaction typically involves the use of a base, such as sodium hydroxide or potassium carbonate, to deprotonate the aniline, followed by the addition of 2-methylpropyl halide. The reaction is carried out under reflux conditions to ensure complete alkylation.
Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out in large-scale reactors with continuous feeding of reactants. The reaction mixture is heated to the desired temperature, and the product is purified through distillation or other separation techniques to obtain high-purity this compound.
化学反应分析
Types of Reactions: N,N-bis(2-methylpropyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to secondary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylpropyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; reaction conditions typically involve mild temperatures and acidic or neutral pH.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, aryl halides; reactions often require the presence of a base and are conducted under reflux conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Secondary amines such as N-(2-methylpropyl)aniline.
Substitution: Various substituted anilines depending on the substituent introduced.
科学研究应用
N,N-bis(2-methylpropyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amine derivatives and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N,N-bis(2-methylpropyl)aniline involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a nucleophile, participating in reactions that modify the structure and function of biological molecules. Its effects are mediated through pathways involving the formation of covalent bonds with target molecules, leading to changes in their activity and function.
相似化合物的比较
N,N-bis(2-methylpropyl)aniline can be compared with other similar compounds, such as:
N,N-dimethylaniline: A tertiary amine with two methyl groups attached to the nitrogen atom.
N,N-diethylaniline: A tertiary amine with two ethyl groups attached to the nitrogen atom.
N,N-dipropylaniline: A tertiary amine with two propyl groups attached to the nitrogen atom.
Uniqueness: this compound is unique due to the presence of bulky 2-methylpropyl groups, which can influence its reactivity and steric properties. This makes it distinct from other tertiary amines with smaller alkyl groups, providing different chemical and biological activities.
属性
IUPAC Name |
N,N-bis(2-methylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-12(2)10-15(11-13(3)4)14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOOEMRNWCISOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00409115 | |
| Record name | Benzenamine, N,N-bis(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00409115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13369-17-0 | |
| Record name | Benzenamine, N,N-bis(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00409115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13369-17-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


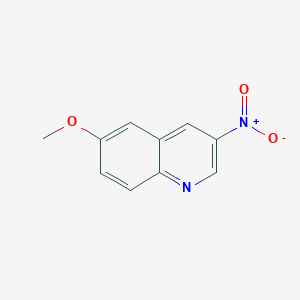
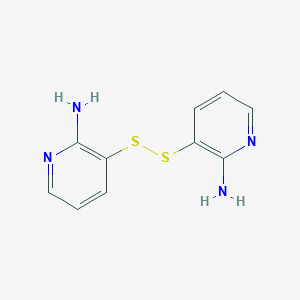
![1-Bromo-3-phenylimidazo[1,5-a]pyridine](/img/structure/B174527.png)
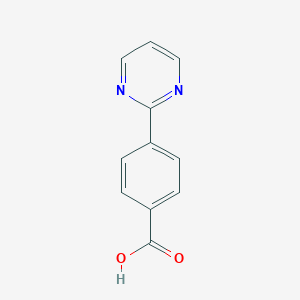
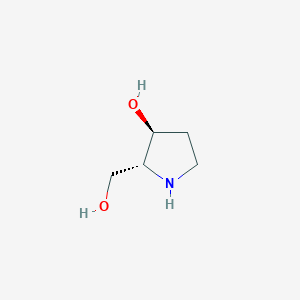
![4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B174533.png)
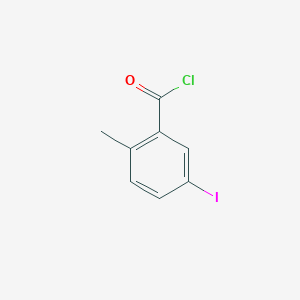

![2-[[(2S)-3-Hydroxy-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid](/img/structure/B174541.png)
